
Amopyroquine
概要
説明
準備方法
合成経路と反応条件
アモピロキンの合成には、いくつかの重要なステップが含まれます。
アミン基の保護: このステップは、後続のステップで不要な反応を防ぐために重要です.
マンニッヒ反応: この反応は、アルコール基にオルト位で進行します.
マイケル付加: このステップでは、アクリル酸が添加されます.
フリーデル・クラフツ環化: このステップで化合物のコア構造が形成されます.
化学選択的求核置換反応(SNAr): このステップで合成が完了します.
工業的生産方法
アモピロキンの工業的生産方法は、広範に文書化されていませんが、おそらく大規模生産のための最適化を伴う同様の合成経路に従うでしょう。 これらの最適化には、収率を向上させ、生産時間を短縮するために、連続フロー反応器や自動合成機器の使用が含まれる可能性があります .
化学反応の分析
反応の種類
アモピロキンは、いくつかの種類の化学反応を受けます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)など.
還元剤: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)など.
置換試薬: ハロゲン化物や求核剤など.
生成される主な生成物
これらの反応から生成される主な生成物には、修飾された官能基を持つアモピロキンのさまざまな誘導体が含まれ、それらは生物学的活性を高めたり低めたりする可能性があります .
科学研究への応用
アモピロキンは、幅広い科学研究への応用があります。
科学的研究の応用
Antimalarial Activity
Amopyroquine has demonstrated significant efficacy against Plasmodium falciparum , particularly in chloroquine-resistant strains. Research indicates that this compound exhibits a lower 50% inhibitory concentration (IC50) compared to other antimalarials, making it a promising candidate for treating resistant malaria cases.
In Vitro Studies
In vitro evaluations have shown that this compound is effective against both chloroquine-susceptible and resistant strains of P. falciparum. A study found the following IC50 values:
Strain Type | This compound IC50 (nM) | Monodesethylamodiaquine IC50 (nM) |
---|---|---|
Chloroquine-susceptible | 16.1 | 28.2 |
Chloroquine-resistant | 18.9 | 74.8 |
These results suggest that this compound retains efficacy even in resistant strains, with a significant correlation to chloroquine susceptibility patterns (r = 0.371) .
Clinical Applications
This compound has been evaluated in clinical settings, particularly for its potential as an alternative treatment regimen for malaria. A regimen of 12 mg/kg over two days has been suggested as effective for treating chloroquine-resistant malaria .
Case Study: Intramuscular Administration
A clinical study involving the administration of this compound via intramuscular injection demonstrated variable success rates in clearing parasitemia among patients:
- 3 mg/kg : Cleared in 1 of 6 patients
- 6 mg/kg : Cleared in 4 of 7 patients
- 6 mg/kg followed by 3 mg/kg : Cleared in 7 of 9 patients
These findings indicate that higher doses may enhance treatment efficacy .
Potential Repurposing in Oncology
Emerging studies suggest that compounds like this compound may hold promise beyond antimalarial applications. Preliminary research indicates that it could be repurposed for cancer therapy due to its ability to inhibit ribosome biogenesis and stabilize p53, a crucial tumor suppressor protein . This novel activity opens avenues for further exploration in oncological contexts.
作用機序
アモピロキンは、赤血球内寄生虫の消化胞に濃縮されることで効果を発揮します。 寄生虫のヘムポリメラーゼを阻害し、可溶性ヘムの蓄積を引き起こし、これは寄生虫にとって毒性があります . この機序は、他の4-アミノキノリン化合物と似ています .
類似の化合物との比較
類似の化合物
アモジアキン: 抗マラリア作用を持つ別の4-アミノキノリンです.
クロロキン: 同様の作用機序を持つよく知られた抗マラリア薬です.
N-tertブチルアモジアキン: アモジアキンの誘導体で、脂溶性が向上し、耐性が減少しています.
アモピロキンの独自性
アモピロキンは、他の4-アミノキノリン化合物と比較して、安定性を高め、耐性の可能性を低減する特定の構造修飾によってユニークです . 50Sリボソームサブユニットに結合することによる嫌気性細菌の増殖を阻害する能力も、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Amodiaquine: Another 4-aminoquinoline with antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
N-tertbutylamodiaquine: A derivative of amodiaquine with improved lipid solubility and reduced resistance.
Uniqueness of Amopyroquine
This compound is unique due to its specific structural modifications, which enhance its stability and reduce the likelihood of resistance compared to other 4-aminoquinoline compounds . Its ability to inhibit the growth of anaerobic bacteria by binding to the 50S ribosomal subunit also sets it apart from other similar compounds .
生物活性
Amopyroquine is a synthetic derivative of 4-aminoquinoline, primarily developed for its antimalarial properties. This compound has garnered attention due to its efficacy against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in combination therapies.
This compound's chemical formula is , featuring a pyrazole ring structure that enhances its biological activity compared to other compounds in its class. It is structurally related to amodiaquine but exhibits distinct modifications that improve efficacy and reduce side effects.
The proposed mechanism by which this compound exerts its antimalarial effects involves accumulation within the food vacuole of the malaria parasite. This accumulation disrupts the parasite's ability to digest hemoglobin, leading to energy metabolism disruption and ultimately, parasite death .
In Vitro Activity and Efficacy
Recent studies have evaluated the in vitro activity of this compound against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. The findings indicate that:
- Chloroquine-Susceptible Strains : The IC50 (50% inhibitory concentration) for this compound was approximately 16.1 nM.
- Chloroquine-Resistant Strains : The IC50 was higher at 18.9 nM, demonstrating that while resistance exists, this compound remains effective compared to other treatments .
A comparative analysis with monodesethylamodiaquine revealed that chloroquine-resistant isolates were significantly less susceptible to both drugs, suggesting a need for continuous monitoring of clinical responses .
Strain Type | IC50 (nM) |
---|---|
Chloroquine-Susceptible | 16.1 |
Chloroquine-Resistant | 18.9 |
Case Studies and Clinical Implications
In a clinical context, this compound has shown promise as part of combination therapies aimed at enhancing treatment efficacy and delaying resistance development. For instance, combining this compound with other antimalarials may improve overall therapeutic outcomes.
A notable study indicated that this compound exhibited greater cytotoxicity than chloroquine at equimolar concentrations, suggesting potential advantages in treating resistant cases . Furthermore, research into the pharmacokinetics of this compound indicates favorable absorption and bioavailability profiles, which are critical for effective treatment regimens .
Research Findings and Future Directions
The ongoing research into this compound includes investigations into its interactions with other drugs and its potential role in cancer therapy due to its ability to inhibit ribosome biogenesis—a novel activity not typically associated with traditional antimalarials .
As resistance patterns evolve among malaria parasites, understanding the biological activity of compounds like this compound becomes increasingly vital. Continued exploration into its pharmacological profile will aid in developing more effective treatment strategies.
特性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCUCSDUMVJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10350-81-9 (di-hydrochloride) | |
Record name | Amopyroquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50203544 | |
Record name | Amopyroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-81-2 | |
Record name | Amopyroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amopyroquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amopyroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOPYROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。